6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the ethoxyphenyl and piperidinyl groups in its structure suggests that it may have interesting pharmacological properties.
Scientific Research Applications
Structural and Electronic Properties
Research into similar compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has provided insights into their structural and electronic properties. X-ray diffraction studies suggest a limited inclination of the phenyl ring when ortho-substituted, with a notable delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This structural configuration suggests critical orientations for the piperidine-like group due to this delocalization, offering potential applications in the design of compounds with specific electronic properties (Georges et al., 1989).
Synthesis and Biological Activities
A diverse range of substituted pyridine derivatives, prepared from precursors such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown significant analgesic and antiparkinsonian activities. These activities are comparable to those of established drugs like Valdecoxib® and Benzatropine®, highlighting the therapeutic potential of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).
Antibacterial Applications
The synthesis of novel thieno[2,3-c]pyridazines has demonstrated effective antibacterial activities. Starting materials such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have been utilized to produce compounds that show significant inhibition against various bacterial strains, suggesting a potential for the development of new antibacterial agents (Al-Kamali et al., 2014).
Herbicidal and Insecticidal Applications
Research into pyridazine derivatives has also extended into the agricultural sector, where novel compounds exhibit strong herbicidal and insecticidal activities. For example, 4-(3-trifluoromethylphenyl)pyridazine derivatives have shown significant efficacy in bleaching and controlling weeds, with certain compounds demonstrating herbicidal activities comparable or superior to commercial products against dicotyledonous plants. This highlights the potential of such compounds in developing new agricultural chemicals (Xu et al., 2008).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives in a substitution reaction.
Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or ethoxyphenyl groups.
Reduction: Reduction reactions could target the dihydropyridazinone core, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).
Major Products
The major products of
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOIUJNXFUSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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